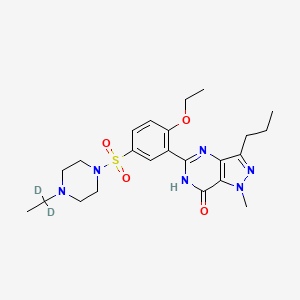
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity is an impurity of Citalopram . Its molecular formula is C28H27F2NO6 and it has a molecular weight of 511.51 . The IUPAC name for this compound is [(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid .
Applications De Recherche Scientifique
Pharmacodynamics and Pharmacokinetics
(S)-Citalopram is primarily known for its potent and selective inhibition of serotonin reuptake, enhancing serotoninergic neurotransmission. This mechanism underpins its use as an antidepressant. Extensive research has elucidated its pharmacodynamic and pharmacokinetic properties, including its interaction with various cytochrome P450 enzymes, which impact its metabolism and potential drug-drug interactions. Studies have shown that citalopram is metabolized by multiple enzymes, making it less prone to interaction-induced changes in serum concentration, a feature that contributes to its safety profile in pharmacotherapeutic applications (Brøsen & Naranjo, 2001). Furthermore, the enantiomer of citalopram, escitalopram, has been extensively studied, revealing its highly selective and potent inhibition of the human serotonin transporter, contributing to its efficacy in treating major depressive disorder (Garnock-jones & McCormack, 2010).
Environmental Impact and Analytical Detection
Research has extended beyond clinical applications to examine the environmental presence and impact of psychoactive drugs like citalopram. Studies have investigated the occurrence of citalopram in various aqueous matrices and its removal efficiency in wastewater treatment systems. Analytical methods like solid-phase extraction and high-performance liquid chromatography coupled with mass spectrometry have been developed to detect citalopram and its impact on aquatic ecosystems (Cunha, de Araujo, & Marques, 2017).
Therapeutic Efficacy and Safety
Citalopram's therapeutic efficacy and safety profile have been a focus of research. It has been prescribed to millions of patients worldwide, with studies confirming its efficacy in short- and long-term treatment of depression and depressive symptoms. The drug's safety profile has been thoroughly examined, highlighting its mild to moderate and transient adverse effects, minimal drug interactions, and safety in special populations like the elderly and patients with mild to moderate renal and hepatic disease (Nemeroff, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2NO2.C2H2O4/c1-29(2)15-3-14-26(21-7-11-23(28)12-8-21)24-13-6-19(16-20(24)17-31-26)25(30)18-4-9-22(27)10-5-18;3-1(4)2(5)6/h4-13,16H,3,14-15,17H2,1-2H3;(H,3,4)(H,5,6)/t26-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVZKOPIGYWDNL-SNYZSRNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724505 |
Source


|
| Record name | Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Citalopram Fluorophenylmethanone Oxalate Impurity | |
CAS RN |
1217846-85-9 |
Source


|
| Record name | Oxalic acid--[(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl](4-fluorophenyl)methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
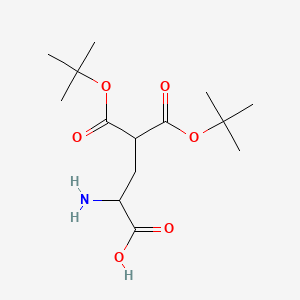



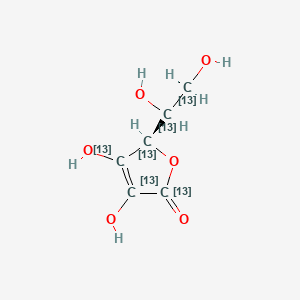
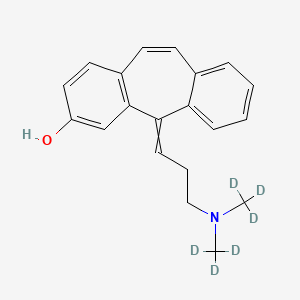
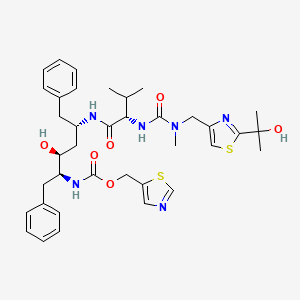
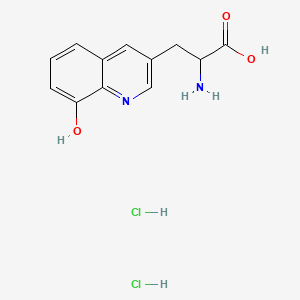
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

